1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride
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Overview
Description
1-(3-Oxa-7,10-diazaspiro[56]dodecan-7-yl)ethanone;hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of an oxa-diazaspiro ring system, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of a suitable precursor with reagents that facilitate the formation of the oxa-diazaspiro ring. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride include other spirocyclic compounds with oxa-diazaspiro ring systems. Examples include:
- 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone
- 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrobromide
Uniqueness
What sets this compound apart from similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form may offer advantages in certain applications, such as improved bioavailability in medicinal chemistry .
Properties
IUPAC Name |
1-(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(14)13-7-6-12-5-2-11(13)3-8-15-9-4-11;/h12H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZKCFCGMXLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCCC12CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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